N-(1-Methyl-2-piperidinoethyl)ethanesulfonanilide
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Overview
Description
N-(1-Methyl-2-piperidinoethyl)ethanesulfonanilide is a chemical compound with the molecular formula C16H26N2O2S and a molecular weight of 310.45484 . This compound is known for its unique structure, which includes a piperidine ring and an ethanesulfonanilide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-piperidinoethyl)ethanesulfonanilide typically involves the reaction of 1-methyl-2-piperidinoethanol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-piperidinoethyl)ethanesulfonanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonanilide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethanesulfonanilide derivatives.
Scientific Research Applications
N-(1-Methyl-2-piperidinoethyl)ethanesulfonanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-piperidinoethyl)ethanesulfonanilide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-2-piperidinoethyl)benzenesulfonamide
- N-(1-Methyl-2-piperidinoethyl)methanesulfonanilide
- N-(1-Methyl-2-piperidinoethyl)propanesulfonanilide
Uniqueness
N-(1-Methyl-2-piperidinoethyl)ethanesulfonanilide is unique due to its specific combination of a piperidine ring and an ethanesulfonanilide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its potential as a versatile research tool.
Properties
CAS No. |
93162-20-0 |
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Molecular Formula |
C16H26N2O2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
N-phenyl-N-(1-piperidin-1-ylpropan-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C16H26N2O2S/c1-3-21(19,20)18(16-10-6-4-7-11-16)15(2)14-17-12-8-5-9-13-17/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3 |
InChI Key |
ITMGEBWTSFDSIE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(C1=CC=CC=C1)C(C)CN2CCCCC2 |
Origin of Product |
United States |
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